molecular formula C9H9NS B1272751 3-(Aminomethyl)benzo[b]thiophene CAS No. 40615-04-1

3-(Aminomethyl)benzo[b]thiophene

Cat. No.: B1272751
CAS No.: 40615-04-1
M. Wt: 163.24 g/mol
InChI Key: WHTPXNOFEHTZAD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H9NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Scientific Research Applications

3-(Aminomethyl)benzo[b]thiophene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzo[b]thiophene typically involves the functionalization of the benzothiophene core. One common method is the reaction of benzothiophene with formaldehyde and ammonia, leading to the formation of the methanamine derivative. Another approach involves the use of alkynyl sulfides and aryne intermediates to construct the benzothiophene skeleton .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic processes and continuous flow reactors can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzo[b]thiophene involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new bonds and functional groups. Its effects are mediated through pathways involving oxidation and substitution reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzothiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPXNOFEHTZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380007
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-04-1
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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